N'-ethylidene-3,5-dinitrobenzohydrazide
Description
N'-Ethylidene-3,5-dinitrobenzohydrazide is a hydrazone derivative characterized by a 3,5-dinitrobenzohydrazide backbone conjugated with an ethylidene group (-CH₂CH₃) via a hydrazone linkage. These derivatives are synthesized through condensation reactions between substituted aldehydes/ketones and hydrazide precursors, as exemplified by protocols in , and 16 .
Hydrazones are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and their ability to act as precursors for heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit antimicrobial and antioxidant activities . For instance, 2-hydroxy-3,5-dinitrobenzohydrazide (MW: 242.15 g/mol) serves as a common precursor for synthesizing bioactive hydrazones and oxadiazoles . Modifications to the hydrazone moiety, such as halogenation or methylation, significantly influence physicochemical properties (e.g., solubility, logP) and biological efficacy .
Properties
Molecular Formula |
C9H8N4O5 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H8N4O5/c1-2-10-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h2-5H,1H3,(H,11,14)/b10-2+ |
InChI Key |
JPYBBMYSLSEHAY-WTDSWWLTSA-N |
SMILES |
CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N'-ethylidene-3,5-dinitrobenzohydrazide analogs vary based on substituents attached to the benzylidene or hydrazide groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Hydrazone Derivatives
*Calculated from molecular formulas.
Key Findings:
Hydroxy Groups: The 4-hydroxybenzylidene derivative () demonstrates superior radical scavenging due to phenolic -OH groups, which donate hydrogen atoms to neutralize free radicals . Nitro Groups: Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, improving stability and reactivity in synthetic applications .
Structural Modifications and Applications :
- Conversion of hydrazones to 1,3,4-oxadiazoles (e.g., ) enhances antibacterial activity, likely due to increased ring rigidity and improved target binding .
- Methylation on the hydrazide nitrogen (e.g., N-methyl in ) alters solubility and logP, impacting pharmacokinetics .
Synthetic Methodologies: Solvent Systems: Ethanol is commonly used for condensation reactions (), while dichloromethane aids in low-temperature syntheses (). Purification: Column chromatography (silica gel) or recrystallization (diethyl ether) ensures high purity .
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